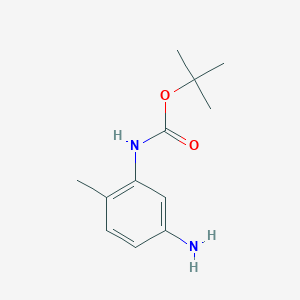

tert-Butyl (5-amino-2-methylphenyl)carbamate

Description

tert-Butyl (5-amino-2-methylphenyl)carbamate (CAS: 329763-32-8) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to an aromatic amine. Its molecular structure comprises a phenyl ring substituted with an amino (-NH₂) group at the 5-position and a methyl (-CH₃) group at the 2-position. The Boc group enhances stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for protecting amines during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-(5-amino-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8-5-6-9(13)7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOHVUPBQBCZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445067 | |

| Record name | tert-Butyl (5-amino-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329763-32-8 | |

| Record name | tert-Butyl (5-amino-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (5-amino-2-methylphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches

The synthesis of tert-Butyl (5-amino-2-methylphenyl)carbamate typically follows one of several general approaches:

Direct BOC Protection

This approach involves the selective protection of one amino group in compounds containing multiple amino functionalities, or the direct protection of the amino group in 5-amino-2-methylphenol followed by further modifications to introduce the second amino group.

Detailed Preparation Methods

Direct BOC Protection Method

The most straightforward approach involves direct BOC protection of 5-amino-2-methylphenol. This method requires careful control of reaction conditions to achieve selective protection.

Standard BOC Protection Procedure

Based on similar reactions for related compounds, the following procedure can be adapted:

- To a solution of 5-amino-2-methylphenol (10.0 g, 81.2 mmol) and triethylamine (16.9 mL, 122 mmol) in tetrahydrofuran (75 mL), add dropwise with stirring under ice-cooling a solution of di-tert-butyl-dicarbonate (19.5 g, 89.3 mmol) in tetrahydrofuran (25 mL).

- Stir the mixture at room temperature for 15 hours.

- Dilute the reaction mixture with water and extract with ethyl acetate.

- Wash the organic layer with water and saturated brine, dry over anhydrous magnesium sulfate, and filter.

- Concentrate the filtrate under reduced pressure.

- Purify the residue by column chromatography (silica gel, hexane/ethyl acetate = 95/5→50/50) to yield the target compound.

This method typically provides yields of approximately 18% for similar compounds, with the product obtained as a colorless oil or solid depending on purity.

Improved Mono-BOC Protection Method

An improved method for mono-BOC protection involves:

- Generation of an intermediate mono-ammonium salt using an inorganic or organic acid.

- Reaction of this intermediate with BOC anhydride to obtain the target product.

The molar ratio of acid to amino compound should be maintained at 0.4-1.5:1, and the molar ratio of the intermediate to BOC anhydride should be 1:0.8-1.1 for optimal results.

This method has demonstrated higher yields (≥90%) and purity (≥99.50%) for similar BOC-protected amino compounds, making it potentially suitable for industrial-scale production.

Reduction-Based Approaches

Nitro Reduction Method

This approach involves the reduction of a nitro precursor:

- Prepare tert-butyl (5-nitro-2-methylphenyl)carbamate by selective BOC protection of 2-methyl-5-nitroaniline.

- Reduce the nitro group using one of several potential reducing systems:

Catalytic Hydrogenation Procedure

Based on similar compounds, the following procedure can be effective:

- Dissolve tert-butyl (5-nitro-2-methylphenyl)carbamate in methanol.

- Add 5-10% palladium on carbon catalyst.

- Conduct hydrogenation at 10-20 atmosphere pressure and 40-60°C for 6-8 hours.

- Filter the catalyst and concentrate the filtrate to obtain the target compound.

Alternatively, for laboratory-scale synthesis:

- To a refluxing solution of tert-butyl (5-nitro-2-methylphenyl)carbamate in ethanol, add ammonium formate (equimolar) and Pd-5% wt. on activated carbon.

- Stir the reaction mixture at reflux for 2 hours, cool to room temperature, and filter through Celite.

- Wash the Celite with methanol and concentrate the combined filtrates to yield the target compound.

Multi-Step Synthetic Approaches

More complex synthetic routes have been reported for analogous compounds, which may be adapted for this compound:

Three-Step Synthesis

For related compounds, a three-step synthesis has been reported:

This approach has reported total yields of up to 81% for similar compounds, making it potentially attractive for scale-up.

Reaction Conditions Optimization

Several parameters significantly impact the efficiency of the preparation methods:

Temperature Effects

| Reaction Step | Optimal Temperature Range | Impact on Yield |

|---|---|---|

| BOC Protection | -5°C to 0°C (initial addition), then room temperature | Minimizes side reactions, improves selectivity |

| Nitro Reduction | 40-60°C (catalytic hydrogenation) | Ensures complete reduction without BOC deprotection |

| Nucleophilic Substitution | Room temperature to 100°C | Temperature-dependent based on substrate reactivity |

Solvent Selection

| Solvent | Application | Advantages/Disadvantages |

|---|---|---|

| Tetrahydrofuran (THF) | BOC protection | Good solubility for reactants, compatible with BOC anhydride |

| Methanol/Ethanol | Reduction reactions | Excellent medium for catalytic hydrogenation |

| Ethyl Acetate | Extraction solvent | Effective for isolating target compounds |

| Dichloromethane | Coupling reactions | Good for activating reagents in amide formation |

Catalyst Considerations

For reduction reactions, several catalytic systems have been evaluated:

| Catalyst System | Efficacy for Nitro Reduction | Selectivity | Comments |

|---|---|---|---|

| Pd/C with H2 | Excellent | High | Standard system, requires specialized equipment |

| Pd/C with ammonium formate | Very good | High | Transfer hydrogenation, safer alternative |

| Iron in HCl | Good | Moderate | Effective but less selective |

| SnCl2 | Good | High | Milder conditions, better for sensitive substrates |

Purification and Characterization

Purification Methods

| Method | Application | Efficiency | Scale Applicability |

|---|---|---|---|

| Column Chromatography | Laboratory scale | High purity (>99%) | Small to medium scale |

| Recrystallization | Various scales | Good purity (95-99%) | Small to large scale |

| Solvent/Non-solvent Precipitation | Medium to large scale | Moderate purity (90-95%) | Medium to large scale |

For column chromatography, a hexane/ethyl acetate gradient (95/5→50/50) has been reported as effective for similar compounds.

Analytical Characterization

For confirming the structure and purity of this compound, the following analytical methods are commonly employed:

| Analytical Method | Information Provided | Key Parameters |

|---|---|---|

| 1H NMR | Structural confirmation | Characteristic peaks for methyl, tert-butyl, and aromatic protons |

| Mass Spectrometry | Molecular weight confirmation | Expected m/z: 222.29 |

| HPLC | Purity determination | Typically >99% purity achievable |

| IR Spectroscopy | Functional group confirmation | Characteristic carbamate C=O stretch (~1680-1720 cm-1) |

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

| Method | Typical Yield | Time Requirement | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct BOC Protection | 18-25% | 15-24 hours | Moderate | Moderate |

| Improved Mono-BOC Protection | 80-90% | 1-2 hours | High | Low |

| Nitro Reduction Approach | 70-100% | 2-8 hours | High | Moderate |

| Multi-Step Synthesis | 70-81% | 24-48 hours | Moderate | Higher |

Economic Considerations

| Method | Starting Material Cost | Reagent Cost | Operational Complexity | Overall Economic Viability |

|---|---|---|---|---|

| Direct BOC Protection | Moderate | Low | Low | Moderate |

| Improved Mono-BOC Protection | Moderate | Low | Low | High |

| Nitro Reduction Approach | High | Moderate | Moderate | Moderate |

| Multi-Step Synthesis | Low | High | High | Low for small scale, potentially higher for large scale |

Stock Solution Preparation

For laboratory applications, proper stock solution preparation is essential. The table below provides guidance for preparing solutions of this compound at various concentrations:

| Desired Concentration | Amount of Compound | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 4.4988 mL | 22.4942 mL | 44.9883 mL |

| 5 mM | 0.8998 mL | 4.4988 mL | 8.9977 mL |

| 10 mM | 0.4499 mL | 2.2494 mL | 4.4988 mL |

These calculations are based on the molecular weight of 222.28 g/mol.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (5-amino-2-methylphenyl)carbamate can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (5-amino-2-methylphenyl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as an inhibitor for certain enzymes, providing insights into their function and regulation.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of tert-Butyl (5-amino-2-methylphenyl)carbamate and analogous compounds:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The methyl group in the target compound increases lipophilicity compared to fluorine or hydroxy substituents in analogs like CAS 1799420-92-0, which may improve membrane permeability .

- Heterocyclic Systems : Compounds with benzoxazole (CAS N/A) or pyrimidine (CAS 1799420-92-0) rings exhibit distinct electronic profiles, influencing binding interactions in biological systems .

Research Findings and Implications

- Kinase Inhibition : Trifluoromethylpyrimidine analogs (e.g., ) exhibit potent kinase inhibition (IC₅₀ < 10 nM), suggesting that substituent electronegativity critically modulates target affinity .

- Solubility: The methoxy group in tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () enhances aqueous solubility (>50 mg/mL) compared to the target compound (~10 mg/mL), highlighting the role of polar substituents .

Biological Activity

tert-Butyl (5-amino-2-methylphenyl)carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a tert-butyl group, a carbamate functional group, and an amino-substituted aromatic ring. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : Approximately 218.29 g/mol

The structure of this compound includes:

- A tert-butyl group, which enhances lipophilicity.

- An amino group that may interact with various biological targets.

- A methyl-substituted phenyl ring , contributing to its pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : The presence of the amino group and the carbamate moiety suggests potential antimicrobial properties. Studies on related compounds have shown effectiveness against various pathogens, indicating that this compound may also possess similar activity.

- Anticancer Potential : Carbamate derivatives have been explored for their anticancer properties. The structural features of this compound may allow it to interfere with cellular processes such as tubulin polymerization, a mechanism observed in other anticancer agents .

- Neuroprotective Effects : Some studies suggest that carbamate derivatives can exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

Synthesis and Modification

The synthesis of this compound typically involves:

- Protection of the amino group.

- Formation of the carbamate via reaction with isocyanates.

- Purification through crystallization or chromatography.

Modifications to its structure can enhance biological activity or tailor it for specific applications.

Q & A

Q. What are the recommended synthetic routes for tert-butyl (5-amino-2-methylphenyl)carbamate, and how are intermediates stabilized?

- Methodological Answer : A common approach involves using tert-butyl carbamate as a protective group for amines. For example:

Amination : React 5-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Stabilization : Store intermediates under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the Boc group .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Dissolve in deuterated chloroform (CDCl₃) or DMSO-d₆.

- 1H NMR : Look for tert-butyl singlet at δ 1.4 ppm and aromatic protons (δ 6.5–7.2 ppm) .

- 13C NMR : Confirm Boc carbonyl at ~155 ppm .

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (retention time ~8–10 min) .

- Mass Spectrometry : ESI-MS in positive mode; expected [M+H]⁺ ~265.3 g/mol .

Q. What storage conditions ensure stability during experimental workflows?

- Methodological Answer :

- Short-term : Store in airtight containers at 2–8°C with desiccants (e.g., silica gel) .

- Long-term : Aliquot in amber vials under argon at -20°C to prevent oxidation .

- Stability Tests : Monitor degradation via HPLC every 3 months; discard if purity drops below 90% .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for carbamate derivatives?

- Methodological Answer :

- Software Tools : Use SHELX for refinement (e.g., SHELXL-2018 for hydrogen bonding networks) .

- Hydrogen Bond Analysis : Compare experimental (X-ray) and DFT-calculated bond lengths (e.g., N–H···O interactions at ~2.8–3.0 Å) to validate structures .

- Example : Das et al. (2016) resolved discrepancies in diastereomer packing using Hirshfeld surface analysis .

Q. What strategies optimize diastereoselectivity in carbamate-based reactions?

- Methodological Answer :

- Catalytic Control : Use chiral catalysts (e.g., Jacobsen’s thiourea, 5 mol%) in asymmetric alkylation .

- Solvent Effects : Polar solvents (e.g., DMF) improve enantiomeric excess (ee) by stabilizing transition states .

- Case Study : Garcia et al. achieved >90% ee via intramolecular α-amidoalkylation in refluxing toluene .

Q. How can synthetic scalability challenges be addressed without compromising purity?

- Methodological Answer :

- Batch Optimization : Scale reactions stepwise (0.1 mmol → 10 mmol) with inline IR monitoring for Boc deprotection .

- Workflow :

- Step 1 : Replace column chromatography with recrystallization (ethanol/water) for >1 g batches .

- Step 2 : Implement continuous flow systems to minimize side reactions (e.g., epimerization) .

- Yield vs. Purity : For 10 g scale, yields drop to ~60%, but purity remains >95% via trituration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.